molecular formula C9H11N3O3 B1431252 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 1384582-16-4

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B1431252
CAS No.: 1384582-16-4
M. Wt: 209.2 g/mol
InChI Key: CFIXFLHFRWDSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.21 g/mol . This specialty chemical features a nitro-substituted pyrazole ring attached to a cyclohexanone scaffold, a structure class known for its significant relevance in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged structures in pharmaceutical development due to their wide range of biological activities . Specifically, 3-nitro-1H-pyrazole is a key building block in synthesizing more complex molecules, and structurally related pyrazole compounds have been investigated in patented research as kinase inhibitors for the potential treatment of conditions including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, viral infections, and chronic obesity . The nitro group on the pyrazole ring offers a versatile handle for further synthetic modification, allowing researchers to explore novel chemical space and generate diverse compound libraries. This compound is provided for research and development purposes exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can request detailed specifications, including Certificate of Analysis (CoA) and handling instructions, upon inquiry.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXFLHFRWDSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitro-substituted pyrazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 1384582-16-4

The biological activity of this compound is largely attributed to its ability to act as a prodrug. Upon enzymatic reduction, the nitro group can generate reactive intermediates that interact with various cellular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction can lead to modulation of cellular functions such as DNA synthesis and protein activity .

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokine production, which may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer activity of pyrazole derivatives, including this compound. Preliminary data suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1MCF710.5Induces apoptosis
Study 2NCI-H46015.0Cell cycle arrest
Study 3Hep-212.5Inhibits proliferation

These studies illustrate the potential of this compound as a promising candidate for further development in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates reasonable bioavailability due to its molecular weight and structure. It is anticipated to undergo metabolic conversion primarily in the liver, with the nitro group being a key site for biotransformation into active metabolites .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group in 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one is believed to enhance its antimicrobial activity by facilitating redox reactions within bacterial cells, leading to cellular damage and death.

Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Research suggests that nitro-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Inhibitory Effects on Kinases
The compound has shown promise as an inhibitor of specific kinases involved in various cellular processes. For example, aminopyrazole derivatives have been reported to inhibit glycogen synthase kinase 3 (GSK3), which plays a crucial role in cell signaling pathways related to cell proliferation and survival. This inhibition can potentially lead to therapeutic applications in treating conditions like cancer and Alzheimer's disease .

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its effects involves enzymatic reduction to form reactive species that interact with cellular targets. These interactions can disrupt normal cellular functions, leading to apoptosis or necrosis in target cells.

Case Study: Trypanosomiasis
A notable application of pyrazole derivatives, including this compound, is in the treatment of human African trypanosomiasis (sleeping sickness). Studies have demonstrated that these compounds can inhibit the growth of Trypanosoma brucei, the causative agent of the disease, through selective inhibition of GSK3-like enzymes .

Material Science

Synthesis of Novel Materials
The compound's unique structure allows for its use in synthesizing novel materials with specific properties. For example, it can serve as a precursor for various heterocyclic compounds through cyclocondensation reactions. These derivatives may possess enhanced thermal stability or electrical conductivity, making them suitable for applications in organic electronics or advanced materials .

Data Table: Summary of Applications

Application Area Activity/Effect Reference
Medicinal ChemistryAntimicrobial activity against bacterial strains
Antioxidant properties
Inhibition of GSK3
Biological ResearchMechanism involves enzymatic reduction
Effective against Trypanosoma brucei
Material SciencePrecursor for novel heterocyclic compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one typically involves:

  • Preparation or availability of 3-nitro-1H-pyrazole derivatives.
  • N-1 substitution of pyrazole with a cyclohexanone derivative, often via nucleophilic substitution or coupling reactions.
  • Purification and characterization to confirm the structure and purity.

Preparation of N-1 Substituted 3-nitro-pyrazoles

A key step is the formation of the N-1 substituted pyrazole intermediate, which can be achieved by alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole or related nitro-pyrazoles with cyclohexanone derivatives or their equivalents.

Typical procedure:

  • 3,5-dimethyl-4-nitro-1H-pyrazole is reacted with a suitable electrophile (e.g., benzyl halide or cyclohexanone derivative) in the presence of a base such as potassium carbonate (K2CO3).
  • Solvent: Acetonitrile (MeCN) or other polar aprotic solvents.
  • Reaction conditions: Stirring at room temperature overnight.
  • Workup includes extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and solvent removal under vacuum.
  • The crude product can be used directly or purified by chromatography.

This method has been reported with high yields (up to 93%) and good selectivity for the N-1 position without further purification required before subsequent steps.

Coupling via Heck-Matsuda Reaction (Heteroaryl Heck Reaction)

For the preparation of pyrazolyl-substituted cyclohexanones, the Heck-Matsuda reaction is a powerful tool:

  • The reaction involves palladium-catalyzed coupling of pyrazolyl diazonium salts with cyclohexenone derivatives.
  • Starting materials include pyrazolyl diazonium tetrafluoroborate salts and cyclohexanone or cyclohexenone derivatives.
  • Conditions: Typically performed in a polar solvent under mild heating.
  • The reaction proceeds with high diastereoselectivity and yields.
  • Post-reaction workup involves filtration through silica gel mixed with Celite®, washing with solvents and acid/base aqueous solutions, drying, and solvent removal.

This method allows efficient synthesis of 4-pyrazolyl-cyclohexanones or related cyclopentenols with excellent control of stereochemistry.

Alternative Acylation Methods for Cyclohexanone Derivatives

Though more commonly applied to 1,3-indandiones, acylation strategies can be adapted for cyclohexanone derivatives to introduce functional groups that facilitate pyrazole coupling:

  • Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF.
  • Carboxylic acids or their derivatives react with cyclohexanone substrates to form acylated intermediates.
  • Reaction conditions: Room temperature, stirring for 12–72 hours.
  • Workup involves extraction and chromatographic purification.

While this method is more common for indandiones, it demonstrates a viable approach for functionalizing cyclic ketones that can be further elaborated with pyrazole units.

Nucleophilic Substitution with Cyclohexan-1-amine Derivatives

In related analog synthesis involving cyclohexane rings, nucleophilic substitution reactions have been employed:

  • Reaction of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine with 4-substituted cyclohexan-1-amines.
  • Solvent: Anhydrous N,N-dimethylformamide (DMF).
  • Base: N,N-diisopropylethylamine (DIPEA).
  • Conditions: Room temperature stirring or refluxing at 95 °C.
  • Yields reported in the range of 77-84%.

Though this example is from pyrimidine derivatives, the approach is relevant for introducing cyclohexane substituents linked to pyrazole rings.

Microwave-Assisted Synthesis

Microwave-assisted protocols offer efficient alternatives for pyrazole functionalization:

  • Controlled microwave heating accelerates condensation and substitution reactions.
  • Typically involves fewer steps and shorter reaction times compared to conventional heating.
  • Used for synthesizing pyrazolyl derivatives with high purity and yields.
  • Suitable for scale-up and continuous flow synthesis.

This method has been reported for pyrazole derivatives and could be adapted for this compound synthesis to improve efficiency.

Summary Table: Preparation Methods Overview

Method Key Reagents/Conditions Yield Range Notes
N-1 Alkylation of 3-nitro-pyrazole 3,5-dimethyl-4-nitro-1H-pyrazole, K2CO3, MeCN, alkyl halide Up to 93% Room temp, overnight, simple workup
Heck-Matsuda Reaction Pyrazolyl diazonium salts, cyclohexenone, Pd catalyst Moderate to high Diastereoselective, mild heating
EDCI/DMAP Acylation Cyclohexanone derivatives, carboxylic acid, EDCI, DMAP, DMF Up to 96%* Room temp, long stirring, adaptable
Nucleophilic Substitution 4-chloro-pyrazolyl pyrimidine, cyclohexan-1-amine, DIPEA, DMF 77-84% Room temp or reflux, relevant for analogs
Microwave-Assisted Synthesis Pyrazole derivatives, controlled microwave heating High Faster reaction, scalable

*Note: High yields reported for similar acylation reactions on related cyclic ketones, adaptable to cyclohexanone.

Detailed Research Findings

  • The alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with cyclohexanone derivatives under mild basic conditions is a straightforward and high-yielding route to the target compound or its close analogs.
  • The Heck-Matsuda reaction provides a highly diastereoselective pathway to attach pyrazole rings to cyclohexenone frameworks, which can be reduced or further transformed to cyclohexanones.
  • Acylation methods using carbodiimide coupling agents have been optimized for cyclic ketones and can be used to introduce functional groups facilitating pyrazole attachment.
  • Nucleophilic aromatic substitution with cyclohexan-1-amine derivatives is effective for introducing cyclohexane moieties linked to pyrazole-containing heterocycles, demonstrating the versatility of this approach.
  • Microwave-assisted synthesis offers an efficient alternative to traditional heating, reducing reaction times and improving yields in pyrazole functionalization.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one, and what optimization strategies are critical for improving yield?

The synthesis typically involves coupling a nitro-substituted pyrazole derivative with cyclohexanone precursors. A nucleophilic substitution or condensation reaction under basic conditions (e.g., K₂CO₃ in DMF) is often employed. Optimization includes controlling reaction time (12–24 hours) and temperature (80–100°C) to avoid nitro group reduction or decomposition. Catalysts like CuI may enhance coupling efficiency. For analogous compounds, yields range from 37% to 75% depending on substituent electronic effects, with nitro groups requiring inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., pyrazole ring protons at δ 8.5–9.0 ppm). Cyclohexanone’s carbonyl carbon appears at ~205–210 ppm.
  • HRMS : Confirms molecular ion ([M+H]⁺) with high mass accuracy (<5 ppm error).
  • IR : Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirms the nitro (NO₂) symmetric/asymmetric stretching. TLC (Rf ~0.33–0.35 in hexanes/ethyl acetate) monitors reaction progress .

Q. What are the key considerations for optimizing purification methods for this compound, particularly in scale-up scenarios?

Column chromatography with silica gel and gradient elution (e.g., hexanes/ethyl acetate) is standard. For scale-up, automated flash chromatography improves reproducibility. Recrystallization from ethanol/water mixtures enhances purity but requires careful cooling rates to avoid oiling out. High-performance liquid chromatography (HPLC) is recommended for isolating enantiomers or resolving closely related impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction determines bond lengths, angles, and conformation. The nitro group’s planarity and potential disorder (e.g., rotational isomers) complicate refinement. SHELXL software (via TwinRotMat or BASF parameters) addresses twinning, while restraints on anisotropic displacement parameters improve model stability. High-resolution data (<1.0 Å) are critical for resolving nitro group orientation .

Q. What computational methods are employed to predict the reactivity of the nitro group in this compound, and how do theoretical calculations align with experimental observations?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts nitro group electron-withdrawing effects on cyclohexanone’s carbonyl reactivity. Fukui indices identify electrophilic/nucleophilic sites, guiding substitution or reduction studies. Experimental validation includes comparing calculated vs. observed reduction potentials (e.g., cyclic voltammetry) and reaction kinetics with nucleophiles like hydrazine .

Q. How do steric and electronic effects of the nitro group influence the compound’s interactions in biological assays?

The nitro group enhances electrophilicity, potentially increasing reactivity with biological thiols (e.g., glutathione). In cytotoxicity assays (e.g., MTT), IC₅₀ values correlate with nitro group positioning, as steric hindrance from the cyclohexanone ring may limit target binding. Parallel artificial membrane permeability assays (PAMPA) assess nitro group impact on lipophilicity and blood-brain barrier penetration .

Q. What strategies mitigate data contradictions between theoretical and experimental vibrational spectra for this compound?

Discrepancies in IR/Raman spectra often arise from solvent effects or crystal packing. Solid-state IR (ATR-FTIR) minimizes solvent interference. Periodic DFT calculations (using VASP or CRYSTAL) incorporate crystal lattice effects, improving alignment with experimental data. For solution-phase studies, implicit solvent models (e.g., PCM) refine predictions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitro group.
  • Crystallography : Use low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • Computational Modeling : Validate force fields (e.g., GAFF) with experimental NMR chemical shifts before dynamics simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.